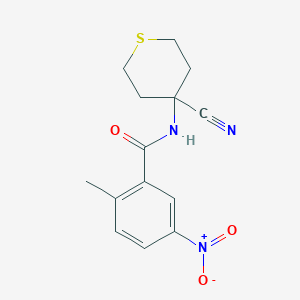

![molecular formula C24H18FN3O B2865455 5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline CAS No. 866344-99-2](/img/structure/B2865455.png)

5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

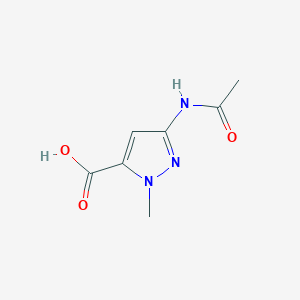

Description

Pyrazoles and their derivatives play an important role in some biological activities in medicine. They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .

Synthesis Analysis

Quinoline has become an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry . A wide range of synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis

The 1H-NMR spectra of similar compounds showed various signals, with coupling constants of different values .Chemical Reactions Analysis

Quinoline and its derivatives have been synthesized using various methods, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis

Physical properties of matter include color, hardness, malleability, solubility, electrical conductivity, density, melting points, and boiling points .Scientific Research Applications

Heterocyclic Synthesis

The compound's relevance extends to the domain of heterocyclic chemistry, where its structural framework is useful for synthesizing complex heterocyclic ortho-quinones. An innovative approach demonstrated the L-proline-catalyzed synthesis of 7-(aryl)-8-methyl-10-phenyl-5H-benzo[h]pyrazolo-[3,4-b]quinoline-5,6(10H)-diones through a four-component sequential reaction. This method showcases the compound's utility in constructing heterocyclic molecules with potential for diverse chemical applications, emphasizing the high atom economy and environmental advantages such as short reaction times and simplified work-up procedures (Rajesh et al., 2011).

Supramolecular Aggregation

Another facet of scientific research applications for 5-benzyl-3-(4-fluorophenyl)-8-methoxy-5H-pyrazolo[4,3-c]quinoline derivatives is their role in supramolecular chemistry. A study exploring the effect of substitution on the dimensionality of supramolecular aggregation in dihydrobenzopyrazoloquinolines revealed that molecules of similar structures are linked into complex frameworks by a combination of hydrogen bonds. This characteristic suggests potential applications in the design of molecular assemblies and materials science, where the control over molecular aggregation is crucial (Portilla et al., 2005).

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with a variety of targets, receptors, or microorganisms .

Mode of Action

It’s known that quinoline derivatives can interact with their targets in a variety of ways, often leading to changes in cellular processes .

Biochemical Pathways

Quinoline derivatives have been reported to influence a wide range of biochemical pathways, depending on their specific targets .

Result of Action

Quinoline derivatives have been reported to have a variety of effects, depending on their specific targets and mode of action .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-benzyl-3-(4-fluorophenyl)-8-methoxypyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18FN3O/c1-29-19-11-12-22-20(13-19)24-21(15-28(22)14-16-5-3-2-4-6-16)23(26-27-24)17-7-9-18(25)10-8-17/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMKHRVEAPPSBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[[1-[(2-Chlorophenyl)methylsulfonyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2865377.png)

![3-fluoro-4-methoxy-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2865380.png)

![2-(2-Amino-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)phenol](/img/structure/B2865385.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2865391.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(phenylsulfonamido)benzamide](/img/structure/B2865394.png)